Artemether-d3, also known as alpha-Artemether-d3, is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is extracted from the plant Artemisia annua. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of alpha-Artemether through techniques such as gas chromatography and liquid chromatography-mass spectrometry. The introduction of deuterium into the molecular structure enhances the compound's stability and provides a distinct mass signature, facilitating precise analytical measurements.
Artemether-d3 is synthesized from artemisinin, a natural product known for its antimalarial properties. Artemisinin itself is derived from the sweet wormwood plant, which has been used in traditional Chinese medicine for centuries. The synthesis of Artemether-d3 involves specific chemical modifications to produce a compound that retains the therapeutic properties of its parent molecule while allowing for enhanced analytical capabilities .
Artemether-d3 is classified as an antimalarial agent and is particularly significant in pharmacological studies. It falls under the broader category of sesquiterpene lactones, which are known for their diverse biological activities, including antimalarial, anti-inflammatory, and anticancer effects. The deuterated form serves specialized roles in research rather than direct therapeutic applications.
The synthesis of Artemether-d3 involves two primary steps: deuteration and methylation.
The synthesis requires high-purity reagents and meticulous control over reaction conditions to ensure the successful incorporation of deuterium atoms. Analytical methods such as nuclear magnetic resonance spectroscopy are often employed to confirm the structural integrity and purity of the synthesized compound.
The molecular formula for Artemether-d3 is , with a molecular weight of 302.39 g/mol. The structure incorporates several functional groups typical of sesquiterpene lactones, including an ether group and multiple chiral centers.
This structural complexity contributes to its biological activity and its utility in analytical chemistry .
Artemether-d3 participates in various chemical reactions that can modify its structure:
The reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product purity.
The mechanism of action of Artemether-d3 is analogous to that of alpha-Artemether. It primarily involves the generation of reactive oxygen species upon entering the malaria parasite Plasmodium falciparum. These reactive species damage critical cellular components, leading to parasite death.
Relevant data indicate that the physical state and solubility characteristics affect its application in analytical methods .
Artemether-d3 has several scientific applications:
Artemether-d3 (CAS: 93787-85-0) is a stable isotope-labeled analog of the antimalarial drug artemether, where three hydrogen atoms in the methoxy group (–OCH₃) are substituted with deuterium atoms (–OCD₃). This strategic isotopic labeling yields the molecular formula C₁₆H₂₃D₃O₅, with a molar mass of 301.39 g/mol, compared to 298.38 g/mol for the non-deuterated form [3] [4] [10]. The compound retains the complex stereochemistry of artemether, featuring a sesquiterpene lactone backbone with an endoperoxide bridge essential for its antimalarial activity. The core structure consists of a tetracyclic system: decahydro-1,2-benzodioxepin fused to a pyran ring, with methyl groups at positions 3, 6, and 9 [4] [10].
The deuterium atoms are exclusively located at the methyl ether moiety (10-methoxy group) of the molecule, as confirmed by the IUPAC name: (3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-10-(trideuteriomethoxy)-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin [4] [9] [10]. This specific labeling position minimizes steric and electronic perturbations to the molecule’s bioactive conformation while enabling precise tracking in experimental studies. The solid-state properties include a white to off-white crystalline appearance and a melting point range of 86–88°C, consistent with the non-deuterated parent compound [3] [10].
Table 1: Structural and Physicochemical Comparison of Artemether and Artemether-d3
Property | Artemether | Artemether-d3 |
---|---|---|
Molecular Formula | C₁₆H₂₆O₅ | C₁₆H₂₃D₃O₅ |
Molecular Weight (g/mol) | 298.38 | 301.39 |
CAS Number | 71963-77-4 | 93787-85-0 |
Melting Point | 86–88°C | 86–88°C |
Storage Conditions | -20°C | -20°C Freezer |
Solubility Profile | Chloroform, Methanol | Chloroform (slight), Methanol (slight) |
Spectroscopic characterization of artemether-d3 provides definitive evidence for deuterium incorporation and molecular integrity. Mass spectrometry (MS) analysis reveals a characteristic +3 m/z shift in the molecular ion peak compared to non-deuterated artemether. The expected [M]⁺ peak at m/z 301.39 (versus 298.38 for artemether) confirms successful isotopic labeling [4] [9]. Fragmentation patterns show the loss of the OCD₃ group, yielding key diagnostic ions at m/z 265.3 ([M – OCD₃]⁺) and 247.3 ([M – OCD₃ – H₂O]⁺), aligning with established fragmentation pathways of sesquiterpene lactones [9] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), demonstrates the absence of the proton signal at ~3.4 ppm corresponding to the –OCH₃ group in artemether. Concurrently, carbon NMR (¹³C-NMR) shows the characteristic triplet signal at ~55–60 ppm for the methyl carbon (–OCD₃) due to deuterium-carbon coupling (J₃C‑D ≈ 20 Hz), a hallmark of successful deuteration [9] [10]. Fourier Transform Infrared (FT-IR) spectroscopy further corroborates the structure, displaying retained carbonyl (C=O) stretching at ~1,740 cm⁻¹ and endoperoxide C–O–C vibrations at ~880 cm⁻¹, identical to the non-deuterated compound. Minor shifts in C–H stretching regions (<2,900 cm⁻¹) reflect isotopic substitution [2] [7].
Solubility studies indicate that artemether-d3 maintains similar solvent interactions as its non-deuterated counterpart, showing slight solubility in chloroform and methanol—properties critical for preparing analytical standards and experimental stock solutions [3] [5]. These spectroscopic profiles collectively validate the structural fidelity of artemether-d3 while providing benchmarks for quality control in research applications.
Table 2: Key Spectroscopic Signatures for Artemether-d3 Characterization
Technique | Key Signals | Interpretation |
---|---|---|
Mass Spectrometry | [M]⁺ at m/z 301.39; [M – OCD₃]⁺ at m/z 265.3 | +3 Da shift confirms deuteration; fragmentation pattern |
¹H-NMR | Absence of singlet at δ 3.4 ppm (–OCH₃) | Replacement of –OCH₃ with –OCD₃ |
¹³C-NMR | Triplet at δ 55–60 ppm (C–D coupling, J ≈ 20 Hz) | Characteristic signal for methyl carbon in –OCD₃ |
FT-IR | ν(C=O) ≈ 1,740 cm⁻¹; ν(C–O–C) ≈ 880 cm⁻¹; ν(C–H) < 2,900 cm⁻¹ | Retention of core functional groups; isotopic shift |
Solubility | Slight in chloroform/methanol | Matches parent compound’s lipophilicity |
The primary functional distinction between artemether-d3 and artemether lies in their isotopic composition, which minimally alters physicochemical behavior while enabling traceability in mechanistic studies. Both compounds share identical crystalline structures and melting points (86–88°C), confirming that deuterium substitution does not perturb solid-state packing [3] [10]. However, subtle differences emerge in solution-phase interactions due to the higher mass and lower vibrational frequency of C–D bonds versus C–H bonds. For instance, artemether-d3 exhibits a marginally higher partition coefficient (logP ≈ 2.84) compared to artemether (logP ≈ 2.78), reflecting slightly enhanced lipophilicity from deuterium’s reduced polarity [5] [10].
Biochemical binding studies reveal near-identical interactions with serum albumin, a key drug-transport protein. Fluorescence quenching experiments demonstrate that artemether-d3 binds bovine serum albumin (BSA) at the interface of subdomains IIA and IIB, forming a 1:1 complex stabilized by van der Waals forces—mirroring non-deuterated artemether’s binding mechanism. The binding constant (K ≈ 2.63 × 10³ M⁻¹) and thermodynamic parameters (ΔG ≈ –19 kJ/mol; ΔH < 0) align closely between both compounds, indicating isotopic labeling does not disrupt critical drug-protein interactions [2] [7]. Circular dichroism (CD) spectroscopy further confirms that neither compound significantly alters BSA’s secondary structure α-helicity upon binding [2].
The deuteration strategy specifically targets the metabolically labile methoxy group, allowing artemether-d3 to serve as an internal standard in mass spectrometry-based assays. This enables precise quantification of artemether and its metabolites in biological matrices, circumventing ion-suppression effects and improving analytical reproducibility [4] [9]. Such applications leverage the isotopic invisibility of deuterium in most biological systems while exploiting its detectability in analytical instrumentation—a cornerstone of pharmacokinetic and metabolic research.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9